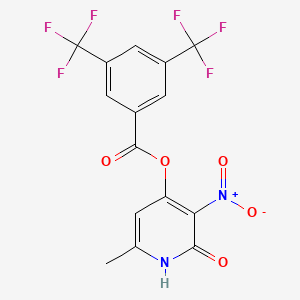

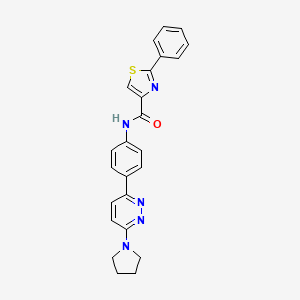

![molecular formula C17H23BO3 B2406334 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one CAS No. 2377606-47-6](/img/structure/B2406334.png)

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one” is a boronic acid derivative. Boronic acid derivatives are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Synthesis Analysis

A common method of synthesizing boronic acid derivatives involves reacting tetramethyl diborane with bromobenzene. The specific reaction conditions can be adjusted according to experimental requirements .Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as FTIR, 1H and 13C NMR, and MS. Additionally, the single crystal structure of the compound can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis

Boronic acid derivatives are often used in Suzuki cross-coupling reactions to synthesize various organic compounds, including heterocyclic compounds and drug molecules . They can also undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The compound is a white to almost white solid that is soluble in organic solvents such as chloroform, ether, and dichloromethane. It has a melting point of approximately 27-31°C and a boiling point of 130°C at 20mmHg. The compound is insoluble in water but may hydrolyze in a humid environment .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediate

This compound is an important intermediate in organic synthesis . It is highly stable, low in toxicity, and highly reactive in various transformation processes .

Enzyme Inhibitor

Boric acid compounds, such as this one, are often used as enzyme inhibitors in drug application research .

Specific Ligand Drugs

In addition to treating tumors and microbial infections, boric acid compounds can also be used as specific ligand drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds, like the ones in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes .

Stability Study Model

This compound has been used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .

Substrate in Methylation Studies

It has been used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .

DFT Studies

The compound has been used in Density Functional Theory (DFT) studies to further clarify certain physical and chemical properties of the compound .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that boronic acids and their derivatives can form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . This interaction can lead to changes in the activity of these enzymes, potentially influencing various biological processes .

Biochemical Pathways

Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and as probes in chemical biology, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure . Factors such as lipophilicity, molecular size, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The interaction of boronic acids and their derivatives with biological targets can lead to a variety of effects, depending on the specific target and the nature of the interaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For example, the reactivity of boronic acids and their derivatives can be influenced by pH, as they can form boronate esters under alkaline conditions .

Safety and Hazards

When handling this compound, appropriate protective equipment such as gloves and glasses should be worn. Direct contact with the skin and eyes should be avoided. If contact occurs, the area should be rinsed immediately with plenty of water and medical help should be sought. The compound should be stored away from flammable materials and heat sources .

Propiedades

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO3/c1-6-7-8-15(19)13-9-11-14(12-10-13)18-20-16(2,3)17(4,5)21-18/h6,9-12H,1,7-8H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJJAQAXOWORBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

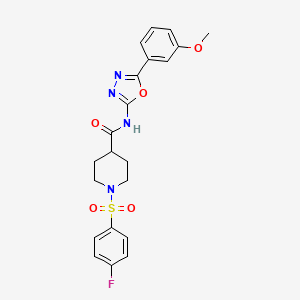

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)

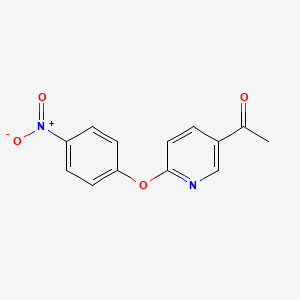

![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)

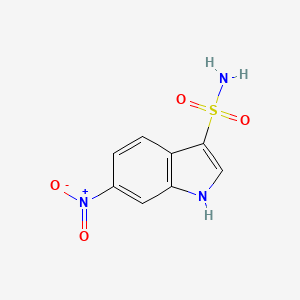

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2406262.png)

![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406266.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2406268.png)